molecular formula C26H23N3O6 B13924146 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT

Cat. No.: B13924146
M. Wt: 473.5 g/mol
InChI Key: JMAYYZUPPRJUBV-WNMGUVTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. This core is then functionalized with various groups to achieve the final compound. Specific details on the reaction conditions and reagents used are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and pathways.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its topoisomerase I inhibitory activity.

    Industry: Utilized in the development of new drugs and therapeutic compounds .

Mechanism of Action

The mechanism of action of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves the inhibition of topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT stands out due to its unique bicyclo[1.1.1]pentane core, which provides structural stability and enhances its ability to inhibit topoisomerase I. Additionally, its ability to be delivered through conjugated antibody targeting makes it highly effective in targeted cancer therapy .

Properties

Molecular Formula

C26H23N3O6

Molecular Weight

473.5 g/mol

IUPAC Name

(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C26H23N3O6/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21/h3-5,32H,2,6-11,27H2,1H3/t24?,25?,26-/m0/s1

InChI Key

JMAYYZUPPRJUBV-WNMGUVTHSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O

Origin of Product

United States

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